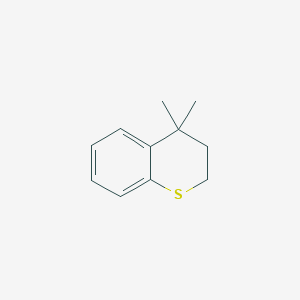

4,4-Dimethylthiochroman

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

4,4-dimethyl-2,3-dihydrothiochromene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14S/c1-11(2)7-8-12-10-6-4-3-5-9(10)11/h3-6H,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKTQYFIDMREWNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCSC2=CC=CC=C21)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90452079 | |

| Record name | 4,4-dimethylthiochroman | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90452079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66165-06-8 | |

| Record name | 4,4-dimethylthiochroman | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90452079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Historical Context of Thiochroman Systems in Chemical Science

Thiochromans, a class of sulfur-containing heterocyclic compounds, have long been a subject of interest in chemical science. rsc.org The incorporation of a sulfur atom into a chroman-like ring system introduces unique electronic and steric properties, influencing the molecule's reactivity and biological activity. rsc.org Early research into thiochroman (B1618051) systems focused on their synthesis and fundamental chemical behavior. Over time, the discovery of their presence in some natural products and their potential as pharmacological agents spurred deeper investigations. The development of new synthetic methodologies has further expanded the accessibility and diversity of thiochroman derivatives, solidifying their place as a versatile class of compounds in organic and medicinal chemistry. acs.orgmdpi.com

Significance of 4,4 Dimethylthiochroman As a Chemical Scaffold

The concept of a "molecular scaffold" is central to modern drug discovery and materials science, referring to a core structure from which a library of related compounds can be derived. lifechemicals.com 4,4-Dimethylthiochroman serves as a valuable scaffold due to several key features. The gem-dimethyl group at the 4-position provides steric bulk, which can influence the molecule's conformation and interaction with biological targets. This structural element can also enhance metabolic stability, a desirable property in drug candidates.

The thiochroman (B1618051) ring system itself offers sites for chemical modification, allowing for the introduction of various functional groups to modulate the compound's properties. google.com This "decoration" of the scaffold enables the systematic exploration of structure-activity relationships (SAR), a critical process in optimizing lead compounds in drug discovery. nih.gov The inherent properties of the thiochroman moiety, combined with the tunability afforded by the 4,4-dimethyl substitution, make this scaffold a powerful tool for developing novel molecules with specific functions.

Overview of Research Areas Involving 4,4 Dimethylthiochroman and Its Derivatives

Established Synthetic Routes to the this compound Core Structure

The foundational this compound structure can be assembled through several established chemical strategies. These methods often involve the formation of the heterocyclic ring system through cyclization reactions, the creation of key carbon-sulfur bonds via thioetherification, or comprehensive multi-step sequences starting from readily available chemical precursors.

Cyclization Reactions in Thiochroman Synthesis

Cyclization reactions are a cornerstone in the synthesis of the thiochroman framework. A common approach involves the intramolecular cyclization of a suitable precursor, often an aryl thiopropyl derivative. For instance, the reaction of thiophenol with an appropriate three-carbon component can generate an intermediate that, under acidic conditions, cyclizes to form the thiochroman ring. google.com Another strategy employs the reaction of thiophenols with allylic alcohols in the presence of a catalyst like triflic acid, which facilitates a tandem allylic substitution and intramolecular cyclization to yield polysubstituted thiochromans. nih.gov

Reductive cyclization offers another pathway. The use of samarium diiodide can induce the cyclization of sulfur-containing substrates, a reaction that is notably facilitated by the presence of a gem-dimethyl group, as seen in the synthesis of this compound derivatives. thieme-connect.com This method has been shown to proceed with excellent diastereoselectivity. thieme-connect.com Furthermore, the cyclization of 3-(phenylthio)-propanoic acids, formed from the reaction of thiophenol with α,β-unsaturated carboxylic acids, can be achieved using strong acids like sulfuric or methanesulfonic acid to produce thiochroman-4-ones, which can then be further modified. nih.gov

Table 1: Overview of Cyclization Reactions for Thiochroman Synthesis

| Reaction Type | Key Reagents | Description | Reference |

|---|---|---|---|

| Acid-Catalyzed Cyclization | Thiophenol, 3-carbon component, Acid (e.g., H₂SO₄) | An intermediate is formed from thiophenol and a three-carbon unit, which then undergoes intramolecular cyclization in the presence of an acid to form the thiochroman ring. | google.com |

| Tandem Allylic Substitution-Cyclization | Thiophenols, Allylic alcohols, Triflic acid | A one-pot reaction where triflic acid catalyzes both the substitution of the allylic alcohol with the thiophenol and the subsequent intramolecular cyclization to form substituted thiochromans. | nih.gov |

| Reductive Cyclization | Sulfur-containing substrates, Samarium diiodide | Samarium diiodide induces a reductive cyclization of the substrate, with the gem-dimethyl group accelerating the reaction and leading to high diastereoselectivity. | thieme-connect.com |

| Intramolecular Friedel-Crafts Acylation | 3-(Phenylthio)-propanoic acids, Strong acids (e.g., H₂SO₄, methanesulfonic acid) | Cyclization of 3-(phenylthio)-propanoic acids to form thiochroman-4-ones, which are versatile intermediates for further derivatization. | nih.gov |

Thioetherification Approaches

Thioetherification, the formation of a thioether (C-S-C) bond, is a fundamental step in many syntheses of this compound. A direct method involves the reaction of a thiophenol with a suitable alkyl halide. For example, reacting thiophenol with 1-bromo-3-methyl-2-butene in the presence of a base leads to the formation of phenyl-3-methylbut-2-enyl sulfide (B99878), a key precursor that can subsequently be cyclized. google.com

Multi-step Preparations from Common Starting Materials

The synthesis of this compound often begins with simple, commercially available starting materials and proceeds through a sequence of reactions. A common starting material is thiophenol. In a typical sequence, thiophenol is reacted with 1-bromo-3-methyl-2-butene to form an intermediate sulfide, which is then cyclized using an acid catalyst to yield this compound. google.com This core structure can then be functionalized in subsequent steps. google.comprepchem.com

Another multi-step route starts from bromobenzene. This process involves a sequence of chlorosulfonation, reduction, thioetherification, and finally cyclization to afford the desired thiochroman derivative. researchgate.net This particular method has been optimized to be more environmentally friendly and cost-effective for industrial-scale production. researchgate.net

Innovative and Optimized Synthetic Strategies for this compound Derivatives

Recent research has focused on developing more efficient and versatile methods for the synthesis of functionalized this compound derivatives, which are valuable in medicinal chemistry.

Preparation of Halogenated 4,4-Dimethylthiochromans (e.g., 6-Bromo-4,4-dimethylthiochroman)

Alternative methods include the reaction of 4-bromobenzenethiol with either 2-methyl-1,3-butadiene or 3-methylbut-3-en-1-yl diphenyl phosphate (B84403), which leads to self-cyclization to produce the target compound. Another established route involves the reaction of benzenethiol (B1682325) with 1-bromo-3-methyl-2-butene, followed by cyclization and subsequent bromination. A samarium diiodide-induced reductive cyclization of a para-bromo-substituted precursor has also been shown to cleanly and rapidly afford bromo-substituted thiochroman derivatives in good yield. thieme-connect.com

Table 2: Synthetic Approaches to 6-Bromo-4,4-dimethylthiochroman

| Starting Material | Key Steps | Advantages | Reference |

|---|---|---|---|

| Bromobenzene | Chlorosulfonation, reduction, thioetherification, cyclization | One-pot synthesis with high overall yield (88.5%), environmentally friendly, and cost-effective. | researchgate.net |

| 4-Bromobenzenethiol | Reaction with 2-methyl-1,3-butadiene or 3-methylbut-3-en-1-yl diphenyl phosphate followed by self-cyclization | Direct route to the desired product. | |

| Benzenethiol | Reaction with 1-bromo-3-methyl-2-butene, cyclization, and bromination | Established multi-step route. | |

| para-Bromo-substituted precursor | Samarium diiodide-induced reductive cyclization | Clean and rapid reaction with good yield. | thieme-connect.com |

Synthesis of Ethynylated 4,4-Dimethylthiochromans (e.g., 4,4-Dimethyl-6-ethynylthiochroman)

4,4-Dimethyl-6-ethynylthiochroman is a crucial building block for the synthesis of certain retinoid-like compounds. One synthetic pathway to this compound begins with the Friedel-Crafts acylation of this compound to produce 4,4-dimethyl-6-acetylthiochroman. google.comprepchem.com This acetyl derivative is then subjected to a Vilsmeier-Haack reaction using phosphorus oxychloride and dimethylformamide to form a β-chloro vinyl aldehyde intermediate. google.com Subsequent treatment of this intermediate with an alkali metal hydroxide, such as sodium hydroxide, yields the desired 4,4-dimethyl-6-ethynylthiochroman. google.com

An alternative approach involves the Sonogashira coupling of 6-bromo-4,4-dimethylthiochroman with trimethylsilylacetylene, catalyzed by a palladium complex. The resulting silylated alkyne is then desilylated using a base to afford 4,4-dimethyl-6-ethynylthiochroman. google.com

Green Chemistry and Sustainable Synthesis Approaches for this compound Scaffolds

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic scaffolds like this compound to reduce environmental impact and improve safety. These approaches focus on minimizing waste, avoiding hazardous substances, and improving energy efficiency.

One sustainable method involves the use of iodine as a catalyst for the solvent-free synthesis of thiochromans. acgpubs.org This protocol represents a significant green advancement by eliminating the need for volatile organic solvents, which are major contributors to industrial pollution. acgpubs.orgejcmpr.com The reactions can proceed at room temperature, further reducing energy consumption. acgpubs.org

Biocatalysis presents another frontier for the green synthesis of thiochroman derivatives. mdpi.com Marine-derived fungi, for example, have been employed for the biotransformation of thiochroman-4-ol (B1596091) and its derivatives. mdpi.com These biological systems can perform highly regio- and stereoselective reactions under mild conditions, such as using water as a solvent at physiological pH and temperature, which are often difficult to achieve with conventional chemical methods. mdpi.com This approach not only aligns with green chemistry principles but also offers a pathway to novel, structurally complex molecules. mdpi.com

Furthermore, high-pressure Q-tube reactor technology has been effectively used for the synthesis of related thiochromeno[4,3-b]pyridine derivatives. acs.org This method is considered an environmentally benign tool that provides a secure and efficient alternative to conventional heating, showcasing the potential for high-pressure systems in the sustainable synthesis of complex heterocyclic structures. acs.org

Palladium-Mediated Coupling Reactions in Derivative Synthesis

Palladium-catalyzed cross-coupling reactions are powerful and versatile tools for the synthesis of this compound derivatives, enabling the formation of crucial carbon-carbon bonds. acs.orgresearchgate.net These reactions are fundamental in creating complex molecules from simpler precursors, with high chemoselectivity and under relatively mild conditions. researchgate.net

The Sonogashira coupling is a prominent example used in the synthesis of Tazarotene, a key retinoid drug derived from this compound. acs.orgresearchgate.net This reaction typically involves the coupling of a terminal alkyne, such as 4,4-dimethyl-6-ethynylthiochromane, with an aryl halide, like ethyl 6-chloronicotinate. acs.orggoogleapis.com The process is generally catalyzed by a palladium complex, such as bis(triphenylphosphine)palladium(II) dichloride, in the presence of a copper(I) co-catalyst (e.g., copper(I) iodide) and a base like triethylamine. google.com

An alternative and efficient pathway to Tazarotene involves using 4,4-dimethyl-6-bromothiochromane S-oxide as a key intermediate. acs.org This S-oxide can undergo a palladium-mediated coupling reaction, which circumvents the use of hazardous organometallic compounds and employs inexpensive reagents. acs.org The use of the S-oxide intermediate can lead to high yields of the desired product, which can then be deoxygenated in a subsequent step. googleapis.comgoogle.com

The versatility of palladium catalysis extends to other coupling reactions, such as Suzuki and Stille couplings, which utilize organoboron and organostannane compounds, respectively. uwindsor.carsc.org These methods allow for the introduction of a wide array of aryl, heteroaryl, and alkyl groups onto the thiochroman scaffold, greatly expanding the molecular diversity for biological and pharmacological studies. uwindsor.carsc.org

Table 1: Examples of Palladium-Mediated Coupling Reactions for Derivative Synthesis

| Reaction Type | Key Substrates | Catalyst/Reagents | Resulting Derivative Class | Reference |

|---|---|---|---|---|

| Sonogashira Coupling | 4,4-dimethyl-6-ethynylthiochromane; Ethyl 6-chloronicotinate | Pd(PPh3)2Cl2, CuI, Triethylamine | Alkynyl-substituted nicotinates (e.g., Tazarotene) | googleapis.comgoogle.com |

| Sonogashira Coupling | 4,4-dimethyl-6-bromothiochromane S-oxide; 2-Methyl-3-butyn-2-ol | Palladium catalyst | Alkynyl-substituted thiochroman S-oxides | acs.org |

| Stille Coupling | 1-Boc-2-methylthio-dihydropyrimidines; Organostannane reagents | Pd-catalyst / Cu-mediator | Aryl- and heteroaryl-substituted dihydropyrimidines | rsc.org |

| Suzuki Coupling | Aryl halides; Arylboronic esters | Palladium catalyst (e.g., Fe3O4@FSM@Pd) | Biaryl compounds | researchgate.net |

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a valuable technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. mdpi.comoatext.com This technology is particularly advantageous for synthesizing heterocyclic compounds.

In the context of thiochroman-related structures, microwave irradiation has been successfully applied to facilitate Sonogashira cross-coupling reactions. researchgate.net For instance, a rapid and efficient synthesis of 2-[6-(arylethynyl)pyridin-3-yl]-1H-benzimidazole derivatives was developed using microwave-assisted Sonogashira conditions, which offers advantages such as significantly reduced reaction times and higher yields. researchgate.net This protocol is directly analogous to the coupling reactions used to create Tazarotene and other derivatives of this compound.

Microwave assistance is also highly effective for cyclization reactions. A general method for synthesizing 2-substituted tetrahydro-1,3-thiazepines, which are seven-membered ring homologues of thiochromans, utilizes microwave-assisted ring closure of 4-thioamido alcohols. beilstein-journals.org This solvent-free reaction, promoted by trimethylsilyl (B98337) polyphosphate (PPSE), proceeds in very short reaction times (e.g., 8 minutes) and affords the desired heterocycles in good to excellent yields. beilstein-journals.org The application of similar microwave-assisted cyclodehydration or cyclization strategies could streamline the synthesis of the core this compound ring system itself.

The key benefits of MAOS—including rapid heating, increased reaction rates, and the potential for solvent-free conditions—make it a highly attractive method for optimizing the synthesis of this compound and its derivatives, aligning with the goals of both efficiency and green chemistry. oatext.com

Challenges and Future Directions in this compound Synthesis

Furthermore, the scalability of certain synthetic protocols presents a challenge for industrial applications. impactfactor.org Laboratory-scale syntheses that use hazardous or difficult-to-handle reagents, such as highly flammable organolithium compounds, are often problematic to implement on a large scale. google.com The development of standardized protocols that are both efficient and safe for large-scale production remains an important goal. impactfactor.org

Future research in this area is expected to focus on several key directions. One major area of interest is the development of novel, more efficient catalytic systems for coupling reactions to further improve yields and reduce catalyst loading. nih.gov Interdisciplinary collaborations will be crucial for refining the properties of derivatives for potential clinical use. nih.gov

There is also a continuous drive towards more sustainable and greener synthetic routes. This includes the broader implementation of biocatalysis, the use of environmentally benign solvents and reagents, and the optimization of energy-efficient techniques like microwave-assisted synthesis. mdpi.comnih.gov Additionally, future work will likely involve the synthesis of new libraries of this compound derivatives to conduct detailed structure-activity relationship (SAR) studies, which are essential for discovering new bioactive compounds and optimizing their therapeutic potential. vulcanchem.com

Electrophilic Aromatic Substitution Reactions on the Thiochroman Ring

The benzene (B151609) ring of the this compound system is susceptible to electrophilic aromatic substitution, allowing for the introduction of various functional groups. The directing effects of the alkyl-substituted heterocyclic ring favor substitution at the C-6 position.

Acylation Reactions (e.g., Acetylation)

Friedel-Crafts acylation is a commonly employed method to introduce an acetyl group onto the this compound ring, typically at the 6-position. This reaction serves as a key step in the synthesis of intermediates for more complex molecules. The reaction involves treating this compound with an acylating agent, such as acetyl chloride, in the presence of a Lewis acid catalyst. google.comsigmaaldrich.com The resulting 4,4-dimethyl-6-acetylthiochroman is a valuable precursor for further modifications, including the introduction of alkyne functionalities. google.com

Common Lewis acids used for this transformation include tin(IV) chloride (SnCl₄) and aluminum chloride (AlCl₃). google.comgoogleapis.com The choice of catalyst and reaction conditions can be optimized to achieve high yields of the desired monoacylated product. google.comsigmaaldrich.com For instance, the reaction can be carried out in a solvent like benzene or ethylene (B1197577) dichloride at reduced temperatures to control selectivity and minimize side reactions. google.com

Table 1: Conditions for Friedel-Crafts Acylation of this compound

| Acylating Agent | Lewis Acid Catalyst | Solvent | Temperature | Product | Reference |

| Acetyl Chloride | Tin(IV) Chloride (SnCl₄) | Benzene | Not specified | 4,4-Dimethyl-6-acetylthiochroman | google.com |

| Acetyl Chloride | Aluminum Chloride (AlCl₃) | Ethylene Dichloride | -10°C to -5°C | 4,4-Dimethyl-6-acetylthiochroman | google.com |

| Acetyl Chloride | Aluminum Chloride (AlCl₃) | Not specified | Not specified | 4,4-Dimethyl-6-acetylthiochroman | googleapis.com |

Halogenation Reactions

Halogenation, particularly bromination, is another important electrophilic aromatic substitution reaction performed on the this compound core. This reaction introduces a bromine atom, most commonly at the C-6 position, creating a functional handle for subsequent cross-coupling reactions. google.com The synthesis of 6-bromo-4,4-dimethylthiochroman is a critical step in various synthetic routes. google.comdp.tech

A typical procedure involves the reaction of this compound with bromine in the presence of a catalyst, such as iron filings, in a suitable solvent like methylene (B1212753) chloride. google.com The reaction is often conducted at low temperatures to control the reactivity of the bromine and ensure selective substitution. google.com The resulting 6-bromo-4,4-dimethylthiochroman is a key intermediate, for example, in the synthesis of Tazarotene. researchgate.net

Table 2: Conditions for Bromination of this compound

| Halogenating Agent | Catalyst | Solvent | Temperature | Product | Reference |

| Bromine | Iron filings | Methylene Chloride | 3°C to <8°C | 4,4-Dimethyl-6-bromothiochroman | google.com |

Reactions Involving the Sulfur Atom of the Thiochroman Ring (e.g., Sulfoxide (B87167) Formation)

The sulfur atom within the thiochroman ring is a site of significant reactivity, primarily involving oxidation to form sulfoxides and, subsequently, sulfones. The oxidation of the thioether to a sulfoxide introduces a chiral center at the sulfur atom and modifies the electronic properties of the molecule. This transformation is a key strategy in the synthesis of certain derivatives. googleapis.com For instance, 4,4-dimethyl-6-bromothiochromane S-oxide is a pivotal starting material in an efficient process for preparing Tazarotene. googleapis.comresearchgate.net

The oxidation of sulfides to sulfoxides can be achieved using a variety of oxidizing agents. jchemrev.com While traditional strong oxidants can be used, more controlled and chemoselective methods are often preferred. jchemrev.com The formation of the sulfoxide is not only a synthetic step but also relevant to the metabolism of certain thiochroman-based drugs. In some cases, photochemical reactions of thiochromanone sulfoxides can lead to deoxygenation or complex rearrangements. cdnsciencepub.com

Side Chain Modifications and Functionalization

Derivatives of this compound, particularly those functionalized at the C-6 position, undergo a range of side-chain modifications to build more complex molecular architectures.

Introduction of Alkyne Moieties

The introduction of an ethynyl (B1212043) group at the C-6 position of the this compound ring is a critical transformation, most notably for the synthesis of acetylenic retinoids like Tazarotene. google.comgoogle.com One common route begins with the 6-acetyl derivative, which is converted to the terminal alkyne, 4,4-dimethyl-6-ethynylthiochroman. google.com

A widely used method for constructing the carbon-carbon bond between the thiochroman moiety and a second aromatic or heteroaromatic ring is the Sonogashira coupling reaction. researchgate.netderpharmachemica.com This palladium-catalyzed cross-coupling reaction typically involves the reaction of a terminal alkyne, such as 4,4-dimethyl-6-ethynylthiochroman, with an aryl or heteroaryl halide. derpharmachemica.comgoogle.com Alternatively, the coupling can be performed with a halogenated thiochroman, like 6-bromo-4,4-dimethylthiochroman, and a terminal alkyne. researchgate.net The reaction is generally carried out in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base. derpharmachemica.comgoogle.com

Table 3: Sonogashira Coupling Reactions Involving this compound Derivatives

| Thiochroman Derivative | Coupling Partner | Catalysts | Base | Product | Reference |

| (this compound-6-yl)acetylene | Ethyl 6-iodonicotinate | Bis(triphenylphosphine)palladium(II) chloride, Copper(I) iodide | Triethylamine | Ethyl 6-[2-(this compound-6-yl)ethynyl]nicotinate | google.com |

| 6-Ethynyl-4,4-dimethylthiochroman (B53520) | Ethyl 6-chloronicotinate | Palladium catalyst, Cuprous iodide | Triethanolamine | Tazarotene | google.com |

| 6-Ethynyl-4,4-dimethylthiochroman | 2-(6-Bromo-2-naphthyl)-1H-benzimidazole | Palladium chloride, Triphenylphosphine, Copper(I) iodide | Triethylamine | 2-(6-((this compound-6-yl)ethynyl)naphthalen-2-yl)-1H-benzo[d]imidazole | derpharmachemica.com |

| 4,4-Dimethyl-6-bromothiochromane S-oxide | 2-Methyl-3-butyn-2-ol | Bis(triphenylphosphine)palladium(II) dichloride, Copper(I) iodide | Triethylamine | 4-[(4,4-Dimethyl)-thiochroman-6-yl]-2-methyl-3-butyn-2-ol-S-oxide | googleapis.com |

Esterification and De-esterification Processes

Esterification and de-esterification are crucial reactions for synthesizing and activating this compound-based compounds. For example, Tazarotene, which is an ethyl ester, acts as a prodrug. google.com It is converted in the body via de-esterification to its active form, tazarotenic acid (AGN 190299), which is the cognate carboxylic acid. google.com

The synthesis of such ester-containing molecules often involves coupling a carboxylic acid with an alcohol. ouhsc.edu For instance, the synthesis of Tazarotene involves the coupling of 4,4-dimethyl-6-ethynylthiochroman with ethyl 6-chloronicotinate, where the ethyl ester group is pre-installed on the nicotinic acid moiety. google.com Conversely, the synthesis of derivatives may start from the carboxylic acid form (tazarotenic acid), which can then be esterified. An example is the reaction of tazarotenic acid with 4-hydroxythiobenzamide (B41779) to form an amide-linked conjugate, a process analogous to esterification. unina.it These processes highlight the importance of the ester functional group as both a key structural component and a cleavable activating group. google.comouhsc.edu

Cycloaddition and Other Ring-Forming Reactions Involving Thiochroman Derivatives

While the this compound ring itself is generally stable, its derivatives are valuable precursors in various cycloaddition and annulation reactions to build more complex heterocyclic systems. These reactions often involve functional groups appended to the thiochroman core.

One significant strategy involves using thiochroman-4-ones to generate novel fused heterocyclic rings. For instance, a facial synthesis of neutral 1,2,4-triazolo[3,2-d] cdnsciencepub.comtandfonline.combenzothiazepines has been accomplished through a cycloaddition of allene-like cations with the triple bond of nitriles. researchgate.net This process is initiated by reacting thiochroman-4-one (B147511) ethoxycarbonylhydrazone with t-butoxy chloride and a Lewis acid, leading to a sequence of ring expansion and annulation. researchgate.net

Another approach is the Lewis acid-catalyzed cationic polar [4+ + 2] cycloaddition. capes.gov.bracs.org In this type of reaction, α-(benzotriazolyl)methyl thioethers react with styrenes to produce novel polysubstituted thiochromans in high yields. capes.gov.bracs.org A tandem allylic substitution-cyclization of allylic alcohols with thiophenols, catalyzed by triflic acid, also provides a direct route to polysubstituted thiochromans under metal-free conditions. nih.gov More recently, a formal [3+3] annulation reaction between aminocyclopropanes and thiophenols has been developed for the one-pot synthesis of 4-aminothiochromans. sci-hub.se

Furthermore, rhodium-catalyzed reactions have been employed to construct the thiochroman-4-one skeleton itself. A tandem alkyne hydroacylation/thio-conjugate addition sequence utilizes β-tert-butylthio-substituted aldehydes and various alkynes to build thiochroman-4-ones and related S-heterocycles in a one-pot process. acs.org

The following table summarizes key ring-forming reactions involving thiochroman derivatives:

Table 1: Cycloaddition and Ring-Forming Reactions of Thiochroman Derivatives| Reactant(s) | Reaction Type | Conditions | Product(s) | Key Findings |

|---|---|---|---|---|

| Thiochroman-4-one ethoxycarbonylhydrazone, Nitriles | Cycloaddition/Ring Expansion | t-Butoxy chloride, SbCl₅ | 1,2,4-Triazolo[3,2-d] cdnsciencepub.comtandfonline.combenzothiazepines | A facial synthesis accomplished via cycloaddition of allene-like cations. researchgate.net |

| α-(Benzotriazolyl)methyl thioethers, Styrenes | Cationic Polar [4+ + 2] Cycloaddition | Lewis Acid (e.g., ZnI₂) | Polysubstituted Thiochromans | A stepwise mechanism is proposed, yielding novel thiochromans in high yields. capes.gov.bracs.org |

| Thiophenols, Allylic Alcohols | Tandem Allylic Substitution-Cyclization | Triflic Acid (0.2 equiv) | Polysubstituted Thiochromans | A metal-free, one-pot protocol to access a variety of thiochroman derivatives. nih.gov |

| Aminocyclopropanes, Thiophenols | Formal [3+3] Annulation | Mild conditions | 4-Aminothiochromans | Proceeds with good functional group tolerance and complete regioselectivity. sci-hub.se |

Rearrangement and Isomerization Pathways

Derivatives of the this compound moiety can undergo several types of rearrangement and isomerization reactions, often triggered by photochemical or thermal conditions. These reactions are crucial for accessing alternative molecular scaffolds.

Photochemical Rearrangements The photochemical behavior of thiochroman-4-one 1-oxides has been studied extensively. cdnsciencepub.comcdnsciencepub.comcapes.gov.br Unlike the corresponding sulfones, these sulfoxides undergo a variety of rearrangements. cdnsciencepub.com Three main pathways have been identified:

β-Hydrogen Abstraction: This is a favorable process leading to rearranged products. cdnsciencepub.com

Rearrangement to Cyclic Sulfenates: This is followed by homolysis of the S-O bond. cdnsciencepub.comchempedia.info For example, the ultraviolet irradiation of 8-methylthiochroman-4-one 1-oxide in benzene yields a disulfide product, proposed to form via a cyclic sulfenate intermediate. chempedia.info

Photochemical Deoxygenation: In some cases, the sulfoxide is reduced back to the corresponding thioether, as seen in the irradiation of 2,2-dimethylthiochroman-4-one 1-oxide, which yields 2,2-dimethylthiochroman-4-one. cdnsciencepub.com

Irradiation of 2,2-dimethylthiochroman-4-one 1-oxide can also lead to a ring contraction product, 2-isopropylidene-3-thiaindanone, albeit in low yield. cdnsciencepub.com The photolysis of 2-azido-4-thiochromanone 1,1-dioxide results in a ring expansion to form 2H-benzo[f]-1,2-thiazepin-5-one 1,1-dioxide in high yield. cdnsciencepub.com However, the analogous sulfoxide leads to a complex mixture without the formation of the ring-expanded product. cdnsciencepub.com

Thio-Claisen and Other Rearrangements The thio-Claisen rearrangement, a cdnsciencepub.comcdnsciencepub.com-sigmatropic rearrangement of allyl aryl sulfides, is a key reaction in sulfur-containing heterocyclic chemistry. sethanandramjaipuriacollege.inacs.org While the cyclization of phenyl-3-methylbut-2-enyl sulfide to form the this compound ring is believed to occur via intramolecular electrophilic aromatic substitution, the possibility of a thio-Claisen rearrangement has been considered in related systems. researchgate.net The thio-Claisen rearrangement is known to be a general and facile process. researchgate.net

Other notable rearrangements include:

Schmidt Rearrangement: Thiochromanone precursors can undergo a Schmidt rearrangement mediated by trimethylsilyl azide (B81097) to yield benzothiazepinone derivatives. tandfonline.com

Isomerization of Exocyclic Double Bonds: The condensation of thiochroman-4-ones with aromatic aldehydes can initially form exocyclic α,β-unsaturated ketones, which may then isomerize to yield 3-(arylmethyl)thiochromones. researchgate.net Similarly, photoisomerization of (E)-3-arylidene-1-thiochromanones can lead to the corresponding (Z)-isomers. researchgate.net

The following table summarizes key rearrangement and isomerization pathways for thiochroman derivatives:

Table 2: Rearrangement and Isomerization Pathways of Thiochroman Derivatives| Substrate | Reaction Type | Conditions | Product(s) | Key Findings |

|---|---|---|---|---|

| Thiochroman-4-one 1-oxides | Photochemical Rearrangement | UV Irradiation | Varies: Disulfides, Deoxygenated Thioethers, Ring-Contraction Products | Multiple pathways exist, including β-hydrogen abstraction and rearrangement via cyclic sulfenates. cdnsciencepub.comcdnsciencepub.com |

| 2,2-Dimethylthiochroman-4-one 1-oxide | Photochemical Ring Contraction | UV Irradiation in Benzene | 2-Isopropylidene-3-thiaindanone | Product isolated in very low yield. cdnsciencepub.com |

| 2-Azido-4-thiochromanone 1,1-dioxide | Photochemical Ring Expansion | Photolysis in Benzene or Dichloromethane | 2H-Benzo[f]-1,2-thiazepin-5-one 1,1-dioxide | Proceeds in very good yield. cdnsciencepub.com |

| Thioflavanone/Thiochromanone precursors | Schmidt Rearrangement | Trimethylsilyl Azide | Benzothiazepinone derivatives | A method for ring expansion to seven-membered heterocycles. tandfonline.com |

| (E)-3-Arylidene-1-thiochromanones | Photoisomerization | UV Irradiation | (Z)-3-Arylidene-1-thiochromanones | Geometric isomerization of an exocyclic double bond. researchgate.net |

Advanced Spectroscopic and Structural Characterization of 4,4 Dimethylthiochroman Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For 4,4-dimethylthiochroman, ¹H and ¹³C NMR spectroscopy provide unambiguous evidence for its carbon-hydrogen framework.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound exhibits characteristic signals that correspond to the different types of protons in the molecule. The aromatic protons typically appear as a complex multiplet in the downfield region (around δ 7.0-7.5 ppm). The methylene (B1212753) protons of the thiochroman (B1618051) ring adjacent to the sulfur atom and the aromatic ring also show distinct signals, often as multiplets, due to coupling with neighboring protons. The gem-dimethyl protons at the C4 position give rise to a sharp singlet in the upfield region, a signature feature of this substitution pattern.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal. The aromatic carbons resonate in the downfield region (typically δ 120-150 ppm). The quaternary carbon at C4, bearing the two methyl groups, shows a characteristic chemical shift. The carbon atoms of the methyl groups appear in the upfield region of the spectrum. The combination of ¹H and ¹³C NMR data, often supplemented by two-dimensional NMR techniques like COSY, HSQC, and HMBC, allows for the complete and unambiguous assignment of all proton and carbon signals, confirming the connectivity and substitution pattern of the this compound scaffold. mdpi.com

Interactive Data Table: Representative NMR Data for this compound Derivatives

| Proton (¹H) | Chemical Shift (δ, ppm) | Carbon (¹³C) | Chemical Shift (δ, ppm) |

| Aromatic-H | 7.0 - 7.5 (m) | Aromatic-C | 120 - 150 |

| -CH₂-S- | 2.8 - 3.2 (m) | Quaternary-C4 | 40 - 50 |

| -CH₂-C(CH₃)₂- | 1.8 - 2.2 (m) | -CH₂-S- | 30 - 40 |

| -C(CH₃)₂ | 1.2 - 1.5 (s) | -CH₂-C(CH₃)₂- | 25 - 35 |

| -C(CH₃)₂ | 20 - 30 |

Note: The chemical shifts are approximate and can vary depending on the solvent and specific substituents on the thiochroman ring. (m = multiplet, s = singlet)

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation patterns. youtube.com For this compound, electron ionization (EI) mass spectrometry typically reveals a prominent molecular ion peak (M⁺) corresponding to its exact molecular mass.

The fragmentation of the this compound molecular ion under EI conditions often proceeds through characteristic pathways. thieme-connect.deyoutube.com A common fragmentation involves the loss of a methyl group (CH₃) from the gem-dimethyl group at the C4 position, resulting in a stable tertiary carbocation, which gives rise to a significant [M-15]⁺ peak. youtube.com Another characteristic fragmentation pathway can involve the cleavage of the thioether linkage, leading to fragments corresponding to the aromatic and heterocyclic portions of the molecule. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion and its fragments, allowing for the determination of the elemental composition and further confirming the identity of the compound. rsc.org

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule. cardiff.ac.ukyoutube.com Both techniques probe the vibrational modes of molecules, but they are governed by different selection rules. youtube.com

Infrared (IR) Spectroscopy: The IR spectrum of this compound displays characteristic absorption bands corresponding to the vibrations of its specific bonds. Aromatic C-H stretching vibrations are typically observed in the region of 3000-3100 cm⁻¹. The C-H stretching vibrations of the methyl and methylene groups appear in the 2850-3000 cm⁻¹ region. The C=C stretching vibrations of the aromatic ring give rise to absorptions in the 1450-1600 cm⁻¹ range. The C-S stretching vibration, characteristic of the thioether linkage, is typically weaker and can be found in the fingerprint region of the spectrum.

UV-Visible Spectrophotometry in Quantitative Analysis

UV-Visible spectrophotometry is a widely used technique for the quantitative analysis of compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. amhsr.orgiajps.comwepub.org Aromatic compounds like this compound exhibit characteristic UV absorption bands due to electronic transitions within the benzene (B151609) ring.

The UV spectrum of this compound typically shows absorption maxima (λmax) in the ultraviolet region. The position and intensity of these absorption bands are influenced by the solvent and the presence of any substituents on the aromatic ring. According to Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. iajps.comrepligen.com This relationship allows for the development of quantitative analytical methods to determine the concentration of this compound in various samples, provided there are no interfering substances that absorb at the same wavelength. researchgate.net

Computational Chemistry and Theoretical Studies of 4,4 Dimethylthiochroman Systems

Quantum Chemical Calculations (e.g., Density Functional Theory) on Molecular Structure and Electronic Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in understanding the intrinsic properties of 4,4-dimethylthiochroman. DFT methods are employed to determine the most stable three-dimensional arrangement of atoms (optimized geometry) and to analyze the distribution of electrons within the molecule.

Theoretical investigations on related heterocyclic systems demonstrate that DFT calculations can accurately predict molecular geometries. unimib.itnih.gov For this compound, these calculations would typically involve optimizing the geometry to find the lowest energy conformation. The presence of the gem-dimethyl group at the C4 position introduces specific steric constraints that influence the puckering of the heterocyclic ring.

Key structural parameters that can be calculated include bond lengths, bond angles, and dihedral angles. These computed values can then be compared with experimental data if available.

Table 1: Illustrative Calculated Structural Parameters for Thiochroman (B1618051) Derivatives

| Parameter | Typical Calculated Value |

| C-S Bond Length | 1.80 - 1.85 Å |

| C-C (aromatic) Bond Length | 1.39 - 1.41 Å |

| C-C (aliphatic) Bond Length | 1.52 - 1.55 Å |

| C-S-C Bond Angle | ~100° |

Note: These are typical values for thioether and aromatic systems and would be specifically calculated for this compound in a dedicated study.

Furthermore, DFT is used to explore the electronic properties of the molecule. This includes the calculation of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies of these frontier orbitals are crucial for predicting the chemical reactivity of a molecule. A smaller HOMO-LUMO gap generally indicates a more reactive species. nih.govsemanticscholar.org The electron-donating nature of the sulfur atom and the alkyl groups in this compound would significantly influence the energy and localization of the HOMO.

Other electronic properties that can be computed include the molecular electrostatic potential (MEP), which illustrates the charge distribution and helps identify regions susceptible to electrophilic or nucleophilic attack. researchgate.net

Molecular Docking and Dynamics Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a specific target, such as a protein or enzyme. This method is instrumental in drug discovery for screening potential drug candidates. nih.govfrontiersin.org For this compound and its derivatives, molecular docking can be used to investigate their potential as inhibitors of various biological targets.

Studies on related thiochroman-4-one (B147511) derivatives have successfully used molecular docking to explore their binding modes as, for instance, α-glucosidase inhibitors. nih.gov In such a study, the this compound scaffold would be docked into the active site of a target receptor. The docking algorithm samples a large number of possible conformations and orientations of the ligand within the binding site and scores them based on a force field that estimates the binding affinity. mdpi.com

Key interactions that are typically analyzed include:

Hydrogen bonds: Interactions between hydrogen atoms and electronegative atoms like oxygen or nitrogen.

Hydrophobic interactions: Interactions between nonpolar regions of the ligand and the receptor.

Van der Waals forces: Weak, short-range electrostatic attractive forces.

Pi-pi stacking: Interactions between aromatic rings.

Following molecular docking, molecular dynamics (MD) simulations can be performed to provide a more detailed and dynamic picture of the ligand-receptor complex. MD simulations model the movement of atoms and molecules over time, allowing for the assessment of the stability of the docked pose and a more accurate estimation of binding free energies. rowan.edunih.gov These simulations can reveal how the ligand and receptor adapt to each other's presence and the role of solvent molecules in the binding process. nih.govfu-berlin.de

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.comlongdom.org QSAR models are valuable for predicting the activity of new, untested compounds and for optimizing the structure of lead compounds in drug development. bio-hpc.eu

For a series of this compound derivatives, a QSAR study would involve several steps:

Data Collection: A dataset of thiochroman analogs with experimentally determined biological activities is compiled.

Descriptor Calculation: A large number of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties.

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.

QSAR studies on thiochromene and thiochroman derivatives have been conducted to understand the structural requirements for their biological activities. nih.gov These models can identify key molecular features that enhance or diminish activity. For example, a QSAR model might reveal that increasing the hydrophobicity of a particular substituent on the thiochroman ring leads to higher potency.

Table 2: Examples of Molecular Descriptors Used in QSAR Studies

| Descriptor Type | Examples | Description |

| Electronic | Dipole moment, HOMO/LUMO energies | Describes the electronic aspects of the molecule. |

| Steric | Molecular weight, volume, surface area | Relates to the size and shape of the molecule. |

| Hydrophobic | LogP (partition coefficient) | Quantifies the lipophilicity of the molecule. |

| Topological | Connectivity indices | Describes the atomic connectivity in the molecule. |

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods can accurately predict various spectroscopic parameters, which is invaluable for the structural elucidation of newly synthesized compounds. uncw.educompchemhighlights.org

NMR Spectroscopy: The prediction of Nuclear Magnetic Resonance (NMR) spectra, including chemical shifts (¹H and ¹³C) and spin-spin coupling constants, is a common application of quantum chemical calculations. github.ioresearchgate.net The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a popular approach for calculating NMR shielding tensors, which are then converted to chemical shifts. uncw.edu For this compound, these calculations would help in assigning the signals in the experimental spectrum, especially for the diastereotopic protons of the methylene (B1212753) groups and the gem-dimethyl groups.

Vibrational Spectroscopy (IR and Raman): Computational chemistry can also simulate infrared (IR) and Raman spectra. nih.govgithub.io By calculating the vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated. arxiv.orgarxiv.org This theoretical spectrum can be compared with the experimental one to aid in the assignment of vibrational modes to specific functional groups and motions within the this compound molecule. For instance, the characteristic C-S stretching and aromatic C-H bending frequencies could be precisely identified.

Table 3: Illustrative Predicted Vibrational Frequencies for a Thiochroman Scaffold

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3050 - 3100 |

| Aliphatic C-H Stretch | 2850 - 3000 |

| Aromatic C=C Stretch | 1450 - 1600 |

| CH₂ Scissoring | 1440 - 1470 |

| C-S Stretch | 600 - 700 |

Note: These are general ranges and would be calculated with higher precision for the specific molecule.

Studies on Electron Transfer and Quantum Interference in Thiochroman-Anchored Systems

The thiochroman scaffold, with its sulfur atom capable of anchoring to metal surfaces and its conjugated system, has potential applications in molecular electronics. Theoretical studies can explore the mechanisms of electron transfer through such molecules and the fascinating phenomenon of quantum interference.

Electron Transfer: Electron transfer is a fundamental process in many chemical and biological systems. nih.govnih.govimrpress.comvtt.fi Computational models can be used to calculate the rate of electron transfer between a donor and an acceptor linked by a molecular bridge, such as a thiochroman derivative. The electronic coupling between the donor, acceptor, and the bridge, as well as the reorganization energy of the system, are key parameters that determine the efficiency of electron transfer and can be estimated using quantum chemical calculations.

Quantum Interference: In the context of single-molecule junctions, where a single molecule is connected between two electrodes, quantum interference can lead to a significant suppression of electron transport. nih.govista.ac.at This effect is highly dependent on the structure and connectivity of the molecule. rsc.org The thiochroman system, with its specific arrangement of atoms and orbitals, could exhibit destructive quantum interference. Theoretical studies, often combining DFT with non-equilibrium Green's function (NEGF) formalism, can predict the transmission spectrum of a thiochroman-based molecular junction. researchgate.netchemrxiv.org These calculations can identify energy levels where destructive interference occurs, providing insights into how the conductance of such a molecular device could be controlled by modifying its chemical structure.

Biological and Medicinal Research Applications of 4,4 Dimethylthiochroman Derivatives

4,4-Dimethylthiochroman as a Key Moiety in Retinoid Chemistry

The this compound ring system is a foundational element in the development of a class of synthetic retinoids known as heteroarotinoids. Its incorporation into the molecular structure of these compounds plays a crucial role in defining their pharmacological properties, including receptor selectivity and binding affinity.

Tazarotene (B1682939) and its Active Metabolite (Tazarotenic Acid)

Tazarotene is a third-generation, receptor-selective retinoid prodrug that features the this compound moiety as a core structural component. nih.govwikipedia.orgnih.gov Chemically, it is identified as ethyl 6-[(this compound-6-yl)ethynyl]nicotinate. nih.govnih.gov Upon topical application, tazarotene undergoes rapid de-esterification in the skin by esterases to form its active metabolite, tazarotenic acid, which is the cognate carboxylic acid of tazarotene. nih.govnih.govnih.govcaymanchem.com This conversion is a critical step for its biological activity, as tazarotenic acid is the molecule that directly interacts with retinoic acid receptors (RARs). nih.govpatsnap.com The structural formula of tazarotene highlights the presence of the this compound group linked to a nicotinic acid derivative via an ethynyl (B1212043) spacer. nih.gov

Retinoic Acid Receptor (RAR) Selectivity and Binding Affinity

Tazarotenic acid, the active form of tazarotene, demonstrates a distinct profile of interaction with the family of retinoic acid receptors (RARs), which includes three subtypes: RARα, RARβ, and RARγ. nih.govnih.govresearchgate.netpediatriconcall.com While it binds to all three members of the RAR family, it exhibits a pronounced selectivity for RARβ and RARγ. nih.govnih.govnih.govpatsnap.comresearchgate.netpediatriconcall.comnih.gov This receptor selectivity is a key characteristic of tazarotene and is thought to contribute to its therapeutic efficacy and may potentially limit certain undesirable effects at the receptor level. nih.govnih.gov Notably, tazarotenic acid does not have any affinity for the retinoid X receptors (RXRs), further defining its specific mechanism of action. nih.govnih.gov The binding of tazarotenic acid to RARs is the initial step in a cascade of molecular events that ultimately leads to the modulation of gene expression. patsnap.com

| Compound | Receptor Binding Profile |

| Tazarotenic Acid | Binds to RARα, RARβ, and RARγ with selectivity for RARβ and RARγ. nih.govnih.govnih.govpatsnap.comresearchgate.netpediatriconcall.comnih.gov No significant binding to RXRs. nih.govnih.gov |

Gene Regulation and Cellular Differentiation Modulating Effects

The interaction of tazarotenic acid with RARs leads to the formation of a receptor-ligand complex that translocates to the cell nucleus. patsnap.com In the nucleus, this complex binds to specific DNA sequences known as retinoic acid response elements (RAREs), which are located in the promoter regions of target genes. patsnap.commdpi.com This binding modulates the transcription of these genes, leading to changes in protein expression and subsequent effects on cellular processes. patsnap.comnih.govnih.gov

Tazarotene has been shown to regulate the expression of several genes involved in cell differentiation and proliferation. For instance, it downregulates the expression of markers associated with hyperproliferation and abnormal differentiation, such as hyperproliferative keratins K6 and K16. nih.gov It also induces the expression of novel genes, including tazarotene-induced gene-1 (TIG1), TIG2, and TIG3, which may mediate some of its cellular effects. researchgate.netnih.govnih.gov By influencing these genetic pathways, tazarotene helps to normalize cellular differentiation and reduce hyperproliferation. nih.govpatsnap.com

Antiproliferative and Anti-inflammatory Mechanisms

The therapeutic effects of this compound derivatives like tazarotene are attributed to their antiproliferative and anti-inflammatory properties. nih.govnih.gov The antiproliferative mechanism is linked to its ability to normalize the differentiation of keratinocytes and reduce their excessive proliferation. patsnap.com This is achieved through the modulation of gene expression, as described in the previous section, leading to a decrease in the abnormal growth of skin cells. nih.gov

In addition to its effects on cell proliferation, tazarotene also exhibits anti-inflammatory activity. nih.govpatsnap.com It can suppress the activation of the activator protein 1 (AP-1), a transcription factor involved in inflammatory processes. nih.gov This results in the reduced expression of several matrix metalloproteinases that are implicated in inflammation. nih.gov Furthermore, tazarotene has been shown to decrease the expression of Toll-like receptor (TLR) 2, which plays a role in the inflammatory response. nih.gov

Design and Synthesis of Novel Heteroarotinoids

The this compound scaffold has served as a template for the design and synthesis of novel heteroarotinoids with potential biological activity. Researchers have synthesized various analogues by modifying the structure of existing compounds to explore the structure-activity relationships and develop new therapeutic agents. nih.govacs.orgnih.gov

One study reported the synthesis of several heteroarotinoids where the key step involved the condensation of a thiochroman-substituted phosphorus ylide with selected polyene-substituted aldehyde esters. nih.gov This work produced a series of new compounds containing the thiochroman (B1618051) group, which were then evaluated for their biological activity. nih.gov Another early study detailed the synthesis of the first four members of a series of heteroarotinoids, including ethyl (E)-p-[2-(this compound-6-yl)propenyl]benzoate. nih.gov These synthetic efforts demonstrate the versatility of the this compound moiety in the development of new retinoid-like molecules.

Structure-Activity Relationship (SAR) Studies of this compound-Containing Compounds

Research on novel heteroarotinoids has revealed that modifications to different parts of the molecule can significantly impact its activity. nih.gov For example, in a study of various thiochroman-containing heteroarotinoids, the nature of the substituent at the end of the polyene chain was found to influence the compound's ability to inhibit ornithine decarboxylase activity, a marker of cell proliferation. nih.gov Specifically, compounds with a benzoic acid or methyl benzoate (B1203000) group at this position showed high activity. nih.gov The study also suggested that the presence of the thiochroman unit itself is a key determinant of the observed biological effects. nih.gov The 4H-thiochromen-4-one 1,1-dioxide core has also been identified as a privileged scaffold in medicinal chemistry with promising biological activities. researchgate.netnih.gov

| Compound/Structural Feature | Observed Activity/Significance |

| Ethyl (E)-p-[2-(2,2,4,4-tetramethylthiochroman-6-yl)-1-propenyl]benzoate | High activity in inhibiting phorbol (B1677699) ester-induced ornithine decarboxylase (ODC) activity. nih.gov |

| (E)-4-[2-(2,2,4,4-tetramethyl-3,4-dihydro-2H-1-benzothiopyran-6-yl)-1-propenyl]benzoic acid | High activity in inhibiting phorbol ester-induced ODC activity. nih.gov |

| 4H-thiochromen-4-one 1,1-dioxide core | Identified as a special allosteric modulator with high activity and selectivity in in vitro assays against certain parasites. nih.gov |

These SAR studies provide a framework for the rational design of new this compound derivatives with improved potency, selectivity, and therapeutic potential.

Impact of Thiochroman Moiety Modifications on Biological Potency

Modifications to the core thiochroman ring system have been shown to profoundly influence the biological potency of its derivatives. Key structural alterations include the oxidation state of the sulfur atom and the degree of saturation in the heterocyclic ring. These changes can dramatically alter the molecule's electronic properties, conformation, and ability to interact with biological targets.

A compelling example is seen in the development of thiochroman-4-one (B147511) derivatives as potential agents against Leishmania panamensis. Initial compounds in the thiochroman-4-one series showed modest activity. However, strategic modifications to the thiochroman moiety led to a remarkable increase in potency. Specifically, two modifications were crucial:

Oxidation of the Sulfur Atom: Conversion of the sulfide (B99878) in the thiochroman ring to a sulfone (S,S-dioxide) was a key step.

Dehydrogenation: Introduction of a double bond between the C2 and C3 positions to create an α,β-unsaturated system relative to the carbonyl group at C4.

When these modifications were combined to produce thiochromone (B8434766) vinyl sulfones, the resulting derivatives displayed significantly enhanced antileishmanial activity, with EC50 values below 10 μM and low cytotoxicity, leading to high selectivity indices. The vinyl sulfone moiety, in particular, appears to be critical for the potent biological effect observed in this class of compounds.

| Compound Series | Core Moiety Modification | Observed Biological Potency (Antileishmanial) |

|---|---|---|

| Thiochroman-4-ones | Base Scaffold (Sulfide) | Low to Moderate |

| Thiochroman-4-one Sulfones | Oxidation to Sulfone (SO2) | No significant improvement |

| Thiochromones | Dehydrogenation (C2=C3 double bond) | No significant improvement |

| Thiochromone Vinyl Sulfones | Oxidation (SO2) + Dehydrogenation (C2=C3) | High potency (EC50 < 10 μM) |

Influence of Substituents on Receptor Binding and Activity

In the context of antileishmanial thiochroman-4-one vinyl sulfones, substitutions on the aromatic ring were found to modulate activity. For instance, the introduction of an electron-withdrawing fluorine atom at the C-6 position resulted in a notable increase in leishmanicidal potency. This suggests that the electronic properties of the aromatic portion of the molecule are important for its interaction with the biological target.

Furthermore, research into thiochroman derivatives as pure antiestrogens for downregulating the estrogen receptor (ER) has provided deep insights into the importance of substituents. mdpi.com Key SAR findings from these studies include:

Stereochemistry: The relative configuration at the C3 and C4 positions is critical for activity. mdpi.com

C3-Substitution: A methyl group at the 3-position is important for potent ER binding and antiestrogenic effects. mdpi.com

C4-Side Chain: The length and composition of the side chain attached at the 4-position are crucial. A long methylene (B1212753) chain (e.g., 9 carbons) terminating in a sulfoxide (B87167) moiety with a perfluoroalkyl group was found to significantly enhance oral antiestrogen (B12405530) activity. mdpi.com

These findings underscore the importance of specific, strategically placed substituents for optimizing the interaction between the thiochroman derivative and its target receptor, thereby dictating its pharmacological profile. mdpi.comnih.gov

| Thiochroman Series | Position | Substituent/Feature | Impact on Activity/Binding |

|---|---|---|---|

| Antileishmanial Thiochromone Vinyl Sulfones | C-6 | Fluorine (Electron-withdrawing) | Increased potency |

| Antiestrogenic Thiochromans | C-3/C-4 | (3RS,4RS)-configuration | Important for activity mdpi.com |

| C-3 | Methyl group | Increases ER binding and activity mdpi.com | |

| C-4 | Long sulfoxide-containing side chain | Crucial for potent oral activity mdpi.com |

Rational Design of Bioactive Derivatives based on SAR Principles

The detailed structure-activity relationships established for thiochroman derivatives serve as the foundation for the rational design of new, improved bioactive compounds. This approach moves beyond random screening, allowing medicinal chemists to make targeted modifications to a lead scaffold to enhance potency, improve selectivity, and optimize pharmacokinetic properties.

The development of thiochroman-based selective estrogen receptor degraders (SERDs) exemplifies this principle. nih.gov Starting from a known selective estrogen receptor modulator (SERM), lasofoxifene, which features a related tetrahydronaphthalene core, researchers designed a new class of thiochroman derivatives. nih.gov By applying SAR principles, they systematically modified the scaffold to enhance ER degradation and antagonism, ultimately leading to a potent, oral, and brain-penetrant SERD with potential for treating endocrine-resistant breast cancer. nih.gov

Similarly, the discovery of C-3 isoxazole-substituted thiochromone S,S-dioxides as potent and selective monoamine oxidase B (MAO-B) inhibitors was guided by rational design. mdpi.com Recognizing the poor solubility of an initial thiochromone series, researchers rationally oxidized the sulfide to a sulfone (S,S-dioxide), which successfully resolved the solubility issue while maintaining, and in some cases enhancing, the desired inhibitory activity. mdpi.com This targeted modification, based on an understanding of physicochemical properties and SAR, is a hallmark of modern drug design.

This iterative process of synthesis, biological testing, and SAR analysis allows for the refinement of molecular architecture to achieve a desired therapeutic profile, demonstrating the power of rational design in drug discovery.

Exploration of Other Pharmacological Activities of Thiochroman Derivatives

Monoamine Oxidase (MAO) Inhibitory Activity

Monoamine oxidases (MAO-A and MAO-B) are important enzymes involved in the metabolism of neurotransmitters, and their inhibition is a key strategy for treating neurodegenerative disorders like Parkinson's disease and depression. Recent research has identified thiochroman derivatives as a promising new scaffold for the development of potent and selective MAO inhibitors.

Specifically, a series of C-3 isoxazole-substituted thiochromone S,S-dioxide derivatives have been shown to exhibit strong inhibitory activity against human MAO-B (hMAO-B). mdpi.com The strategic oxidation of the thiochromone core to the corresponding S,S-dioxide not only improved the compounds' solubility but was also compatible with potent enzyme inhibition. mdpi.com The selectivity for MAO-B over MAO-A is particularly desirable for treating Parkinson's disease, as it can increase dopamine (B1211576) levels in the brain with a lower risk of the side effects associated with MAO-A inhibition. The discovery highlights the potential of the thiochroman scaffold in designing novel therapeutics for neurological conditions. mdpi.com

Antioxidant Properties

While extensive experimental data on the antioxidant properties of this compound derivatives specifically is limited in the current literature, the broader class of phenolic thiochromans and related chroman derivatives holds theoretical and demonstrated potential as free radical scavengers. The antioxidant activity of phenolic compounds is often attributed to their ability to donate a hydrogen atom from a hydroxyl group to a free radical, thereby neutralizing it.

The oxygen-containing analogs, chromans, are well-known for their antioxidant capabilities; for instance, Trolox is a water-soluble derivative of vitamin E that features a chroman core and is widely used as an antioxidant standard. The presence of a phenolic hydroxyl group on the aromatic ring of a thiochroman derivative would be expected to confer similar antioxidant potential. Theoretical studies on related chromone (B188151) structures support their ability to engage in free radical scavenging. nih.gov However, further direct experimental evaluation using standard assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) is needed to quantify the antioxidant capacity of this specific class of sulfur-containing heterocycles.

Anti-inflammatory Properties (beyond retinoid action)

Thiochroman-related structures have emerged as promising candidates for the development of novel anti-inflammatory agents. Their mechanisms of action can extend beyond retinoid-like activity and involve the modulation of key inflammatory pathways.

A study on spiro thiochromene–oxindole derivatives identified several compounds with significant in vitro anti-inflammatory effects, as measured by their ability to inhibit heat-induced denaturation of Bovine Serum Albumin (BSA). BSA denaturation is a well-established model for protein damage that occurs during inflammation. Certain derivatives demonstrated high efficacy, with IC50 values indicating potent activity. For instance, compound 4e in the study showed an IC50 value of 127.477 ± 2.285 μg/mL. In-silico docking studies further suggested that these compounds may exert their effects through the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the production of pro-inflammatory prostaglandins.

| Compound | Description | Anti-inflammatory Activity (IC50, μg/mL) BSA Denaturation Assay |

|---|---|---|

| 4e | Spiro thiochromene–oxindole derivative | 127.477 ± 2.285 |

| 4k | Spiro thiochromene–oxindole derivative | 190.738 ± 3.561 |

| 4h | Spiro thiochromene–oxindole derivative | 285.806 ± 8.894 |

This line of research indicates that the thiochroman scaffold is a valuable template for designing new anti-inflammatory drugs that may function through mechanisms such as COX-2 inhibition.

Antimicrobial Activity

While research specifically detailing the antimicrobial properties of this compound derivatives is limited in publicly available scientific literature, studies on the broader class of thiochroman-4-one derivatives have revealed significant antibacterial and antifungal potential. These findings suggest that the thiochroman scaffold, including its dimethylated forms, represents a promising area for the development of new antimicrobial agents.

A study focused on novel thiochroman-4-one derivatives that incorporated oxime ether and 1,3,4-oxadiazole (B1194373) thioether moieties demonstrated notable in vitro activity against several plant pathogenic bacteria and fungi. ingentaconnect.com For instance, one of the synthesized compounds, 6-chloro-2-(5-(methylthio)-1,3,4-oxadiazol-2-yl)thiochroman-4-one O-methyl oxime, exhibited potent antibacterial activity against Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas axonopodis pv. citri (Xac), with EC50 values of 17 and 28 μg/mL, respectively. ingentaconnect.com Another compound, 2-(5-(ethylthio)-1,3,4-oxadiazol-2-yl)-6-methylthiochroman-4-one O-methyl oxime, showed strong in vitro antifungal activity against Botrytis cinerea, with an inhibition rate of 79%. ingentaconnect.com

Further research into thiochromanone derivatives containing a carboxamide moiety also indicated good to moderate in vitro antibacterial and antifungal activities. nih.gov One particular compound from this series displayed excellent in vitro antibacterial activity against Xoo, Xanthomonas oryzae pv. oryzicolaby (Xoc), and Xac, with EC50 values of 15, 19, and 23 μg/mL, respectively. nih.gov Additionally, a different derivative showed moderate antifungal activity against Botryosphaeria dothidea, with an inhibition rate of 88% at a concentration of 50 μg/mL. nih.gov

Investigations into thiochroman-4-one derivatives with a sulfonyl hydrazone moiety have also yielded promising results. researchgate.net Several of these compounds demonstrated lower EC50 values against Xoo (8–32 μg/mL), Xoc (12–46 μg/mL), and Xac (10–38 μg/mL) than commercial control agents. researchgate.net

While these studies on related thiochroman structures are encouraging, it is important to note that the biotransformation products of some thiochroman-4-ol (B1596091) and 6-chlorothiochroman-4-ol derivatives were evaluated against Staphylococcus aureus, Escherichia coli, and Candida albicans and showed no significant antimicrobial activity. mdpi.com This highlights the importance of specific structural features for antimicrobial efficacy.

Table 1: In Vitro Antimicrobial Activity of Thiochroman-4-one Derivatives

| Compound Type | Target Organism | Activity Metric | Result |

|---|---|---|---|

| Thiochroman-4-one with oxime ether and 1,3,4-oxadiazole thioether moieties | Xanthomonas oryzae pv. oryzae | EC50 | 17 µg/mL |

| Xanthomonas axonopodis pv. citri | EC50 | 28 µg/mL | |

| Botrytis cinerea | Inhibition Rate | 79% | |

| Thiochromanone with a carboxamide moiety | Xanthomonas oryzae pv. oryzae | EC50 | 15 µg/mL |

| Xanthomonas oryzae pv. oryzicolaby | EC50 | 19 µg/mL | |

| Xanthomonas axonopodis pv. citri | EC50 | 23 µg/mL | |

| Botryosphaeria dothidea | Inhibition Rate | 88% at 50 µg/mL | |

| Thiochroman-4-one with a sulfonyl hydrazone moiety | Xanthomonas oryzae pv. oryzae | EC50 | 8–32 µg/mL |

| Xanthomonas oryzae pv. oryzicolaby | EC50 | 12–46 µg/mL | |

| Xanthomonas axonopodis pv. citri | EC50 | 10–38 µg/mL |

Antimalarial Activity

Research into the antimalarial properties of this compound derivatives specifically is not extensively documented in the available literature. However, studies on the broader class of thiochroman and related structures have shown promising results, suggesting that this chemical scaffold could be a valuable starting point for the development of new antimalarial drugs.

One area of investigation has focused on carbohydrate-fused thiochroman derivatives. uj.ac.za The rationale behind this approach is that modifying the lipophilic characteristics and stereochemistry of the thiochroman core can significantly impact its antimalarial activity. uj.ac.za These modifications are crucial for the interaction of the compound with its target within the malaria parasite, Plasmodium falciparum. uj.ac.za

Another line of research has explored 4H-thiochromen-4-one 1,1-dioxide derivatives as potential antimalarial agents. These compounds are designed as allosteric modulators of trypanothione (B104310) reductase, a vital enzyme in the parasite's defense against oxidative stress. A study evaluating 27 such compounds against Plasmodium species demonstrated their potential to inhibit parasite growth.

While these studies provide a foundation for the potential antimalarial activity of the thiochroman scaffold, further research is needed to specifically evaluate derivatives of this compound to understand the impact of the gem-dimethyl group on the molecule's efficacy and selectivity against malaria parasites.

Drug Delivery Systems and Formulation Research Utilizing this compound-Derived Active Agents

The therapeutic potential of active agents derived from this compound, such as the retinoid Tazarotene, is often hindered by challenges related to their stability and bioavailability. To address these issues, significant research has been dedicated to the development of advanced drug delivery systems and novel formulations.

Nanogel Systems for Enhanced Delivery

Nanogels have emerged as a promising platform for the topical delivery of this compound-derived active agents like Tazarotene. nih.govpharmedicopublishers.comimpactfactor.orgresearchgate.net These three-dimensional, cross-linked polymer networks offer several advantages, including enhanced skin penetration, improved drug stability, and controlled release, which can lead to increased therapeutic efficacy and reduced side effects. nih.govpharmedicopublishers.comimpactfactor.orgresearchgate.net

The nanoscale size and high surface area-to-volume ratio of nanogels facilitate their passage through the stratum corneum, allowing for deeper penetration into the epidermal and dermal layers. pharmedicopublishers.com The hydrophilic matrix of the nanogel can encapsulate and protect the active agent, shielding it from degradation and allowing for a sustained release profile. nih.govpharmedicopublishers.com This controlled release minimizes the direct contact of the potent active agent with the skin surface, thereby reducing common side effects such as irritation, redness, and dryness. nih.govpharmedicopublishers.com

Various polymers, including biocompatible and biodegradable options like chitosan, polyvinyl alcohol (PVA), and carbopol, are utilized to form the nanogel matrix. pharmedicopublishers.com The formulation can also be optimized with the inclusion of stabilizers, surfactants, and penetration enhancers to further improve the solubility, permeability, and stability of the encapsulated drug. pharmedicopublishers.com By tailoring the polymer composition and cross-linking density, the drug release kinetics can be precisely controlled to match the therapeutic requirements.

Table 2: Comparison of Nanogels with Other Drug Delivery Systems for Tazarotene

| Delivery System | Biocompatibility | Controlled Release | Skin Penetration | Stability | Drug Loading Capacity |

|---|---|---|---|---|---|

| Nanogels | High | Excellent | Enhanced | High | High |

| Liposomes | Moderate | Good | Moderate | Moderate | Moderate |

| Traditional Hydrogels | High | Good | Low | High | Moderate |

Nanofiber Patches for Controlled Release

Nanofiber patches represent another innovative approach for the controlled release of this compound-derived active agents. A notable example is the development of a magnetically responsive nanofiber patch for the topical delivery of Tazarotene. mdpi.comconsensus.app This system utilizes electrospun polycaprolactone (B3415563) (PCL) nanofibers embedded with magnetic nanoparticles and the active drug. mdpi.com

The hydrophobic nature of PCL is well-suited for incorporating hydrophobic drugs like Tazarotene, achieving high incorporation efficiency. mdpi.com The key feature of this smart patch is its ability to release the drug in response to an external stimulus, specifically an alternating magnetic field. mdpi.com When the magnetic field is applied, the embedded nanoparticles generate heat, which in turn modulates the release of the drug from the nanofiber matrix. mdpi.com This "on-off" control allows for a temporal release profile, which can be tailored to the therapeutic need.

In vitro studies using Franz diffusion cells have demonstrated the feasibility of this controlled release mechanism. mdpi.com The nanofiber patch was shown to effectively deliver Tazarotene through a skin-mimicking membrane in a controlled manner, triggered by the application of the magnetic field. mdpi.com This technology holds the potential for more efficient and patient-compliant topical therapies with reduced skin irritation. mdpi.comconsensus.app

Further research has also explored the use of aligned electrospun PCL membranes loaded with Tazarotene to promote wound healing. acs.orgnih.gov These aligned nanofibers were found to sustainably release the drug and stimulate angiogenesis, accelerating the healing process in both in vitro and in vivo models. acs.orgnih.gov

Microemulsions and Other Topical Formulations

Microemulsions have been extensively investigated as effective vehicles for the topical delivery of poorly water-soluble this compound derivatives like Tazarotene. ingentaconnect.comnih.govnih.govtandfonline.comresearchgate.net These thermodynamically stable, isotropic systems of oil, water, and surfactants can enhance the solubility and skin penetration of lipophilic drugs. ingentaconnect.commdpi.comresearchgate.net